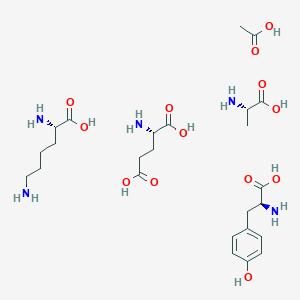

acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid

Vue d'ensemble

Description

Il est composé d'un mélange de polypeptides synthétiques, comprenant les acides aminés acide L-glutamique, L-alanine, L-tyrosine et L-lysine . Ce composé est conçu pour imiter la protéine basique de la myéline, un composant de la gaine de myéline qui isole les fibres nerveuses . L'acétate de glatiramère est administré par injection sous-cutanée et est connu pour réduire la fréquence des rechutes chez les patients atteints de sclérose en plaques rémittente-récurrente .

Méthodes De Préparation

La synthèse de l'acétate de glatiramère implique plusieurs étapes :

Dissolution des NCA d'acides aminés : Le NCA de L-alanine, le NCA de L-tyrosine, le NCA d'ester benzylique de l'acide L-glutamique-γ et le NCA de L-ε-trifluoroacétyl-lysine sont dissous dans du 1,4-dioxane comme solvant.

Précipitation et collecte : La solution réactionnelle est versée lentement dans de l'eau, et le produit blanc résultant est collecté.

Purification finale : Le solide est dissous dans une solution aqueuse de pipéridine 1 M, dialysé et lyophilisé pour obtenir le produit final d'acétate de glatiramère.

Analyse Des Réactions Chimiques

L'acétate de glatiramère subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

L'acétate de glatiramère a une large gamme d'applications de recherche scientifique :

Maladies neurodégénératives : Des recherches sont en cours pour explorer son potentiel dans le traitement d'autres maladies neurodégénératives telles que la maladie d'Alzheimer et la sclérose latérale amyotrophique.

Recherche biomédicale : L'acétate de glatiramère est utilisé dans des modèles expérimentaux pour étudier les mécanismes de l'encéphalomyélite auto-immune et d'autres affections inflammatoires.

Mécanisme d'action

Le mécanisme d'action exact de l'acétate de glatiramère n'est pas entièrement compris, mais on pense qu'il implique plusieurs processus clés :

Mécanisme de leurre : Le composé agit comme un leurre pour la protéine basique de la myéline, détournant l'attaque du système immunitaire de la gaine de myéline.

Neuroprotection : Il peut exercer des effets neuroprotecteurs en modulant l'activité des cellules immunitaires et en réduisant l'inflammation dans le système nerveux central.

Applications De Recherche Scientifique

Healthcare and Pharmaceuticals

- Wound Care : Dilute acetic acid solutions are effective in treating infections caused by antibiotic-resistant bacteria. Its mild antibacterial properties make it suitable for skin disinfection and wound irrigation .

- Drug Synthesis : Acetic acid is a crucial reagent in the synthesis of active pharmaceutical ingredients (APIs). It aids in producing esters and anhydrides used in various medications .

Renewable Energy

- Biofuel Production : Acetic acid is pivotal in bioconversion pathways involving acetogenic bacteria that convert biomass into ethanol. This process is essential for sustainable biofuel production .

- Microbial Fuel Cells : Research indicates that acetic acid can serve as a feedstock for microbial fuel cells, offering a cleaner alternative to traditional fuels .

Materials Science

- Graphene Synthesis : Acetic acid has been explored as a greener alternative in the synthesis of graphene by removing metal catalysts without the harshness of stronger acids .

- Polymer Modifications : It is used to enhance polymer surfaces, improving properties like hydrophilicity and mechanical strength through controlled reactions .

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid

- This amino acid is involved in neurotransmission and has potential applications in treating neurological disorders due to its role as a precursor for neurotransmitters like dopamine .

(2S)-2-aminopentanedioic acid

- Known for its role in protein synthesis, this compound has applications in oncology as part of drug conjugates that enhance the delivery of chemotherapeutics like paclitaxel .

(2S)-2-aminopropanoic acid (L-Alanine)

- L-Alanine is utilized in nutritional supplements and plays a vital role in metabolism and energy production. It is also significant in total parenteral nutrition formulations .

(2S)-2,6-diaminohexanoic acid

- This compound has potential applications in peptide synthesis and as a building block for various biopharmaceuticals due to its structural properties that facilitate the formation of peptide bonds .

Case Study 1: Wound Care Innovations

A clinical study demonstrated the effectiveness of dilute acetic acid solutions in treating chronic wound infections. Patients showed significant improvement after using acetic acid-based dressings compared to standard care protocols.

Case Study 2: Biofuel Production

Research on the use of acetic acid in microbial fermentation processes highlighted its efficiency in converting agricultural waste into ethanol. This approach not only reduced waste but also provided a sustainable energy source.

Mécanisme D'action

The exact mechanism of action of glatiramer acetate is not fully understood, but it is believed to involve several key processes:

Immune Modulation: Glatiramer acetate shifts the population of T cells from proinflammatory Th1 cells to regulatory Th2 cells, which suppress the inflammatory response.

Decoy Mechanism: The compound acts as a decoy for myelin basic protein, diverting the immune system’s attack away from the myelin sheath.

Neuroprotection: It may exert neuroprotective effects by modulating the activity of immune cells and reducing inflammation in the central nervous system.

Comparaison Avec Des Composés Similaires

L'acétate de glatiramère est unique par rapport aux autres médicaments immunomodulateurs utilisés dans le traitement de la sclérose en plaques :

Interféron bêta : Contrairement à l'interféron bêta, qui a des effets antiviraux et immunomodulateurs, l'acétate de glatiramère cible spécifiquement la réponse immunitaire contre la myéline.

Tériflunomide : Le tériflunomide inhibe la synthèse des pyrimidines, tandis que l'acétate de glatiramère module les réponses des lymphocytes T.

Fumarate de diméthyle : Le fumarate de diméthyle active la voie Nrf2, fournissant des effets antioxydants, tandis que l'acétate de glatiramère agit principalement par l'immunomodulation.

Des composés similaires comprennent :

- Interféron bêta

- Tériflunomide

- Fumarate de diméthyle

L'acétate de glatiramère se démarque par son mécanisme d'action unique et sa capacité à cibler spécifiquement la réponse immunitaire impliquée dans la sclérose en plaques .

Activité Biologique

The biological activity of acetic acid and several amino acids, specifically (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid , (2S)-2-aminopentanedioic acid , (2S)-2-aminopropanoic acid , and (2S)-2,6-diaminohexanoic acid , has garnered significant attention in recent research. This article synthesizes findings from various studies to provide a comprehensive overview of their biological activities, mechanisms of action, and potential therapeutic applications.

Acetic Acid: Antimicrobial Properties

Acetic acid, a simple carboxylic acid, exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a variety of pathogens, particularly in wound care:

- Minimum Inhibitory Concentration (MIC) : Acetic acid has an MIC ranging from 0.16% to 0.31% against planktonic bacteria, including common wound pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Biofilm Disruption : It can prevent biofilm formation and eradicate mature biofilms within three hours of exposure, making it a promising agent for treating chronic infections .

The mechanism by which acetic acid exerts its antimicrobial effects involves:

- pH Reduction : Acetic acid penetrates bacterial cell walls in its protonated form, leading to cytoplasmic acidification and disruption of cellular functions .

- Biofilm Penetration : At lower pH levels, acetic acid can penetrate biofilms effectively, killing embedded bacteria and causing the biofilm matrix to swell and shed dead cells .

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic Acid

This compound has shown potential as an anticancer agent:

- Antioxidant Properties : It demonstrated significant antioxidant activity in assays such as DPPH radical scavenging .

- Cytotoxicity : Compounds derived from this amino acid exhibited cytotoxic effects on A549 lung cancer cells, reducing cell viability by 50% .

(2S)-2-aminopentanedioic Acid and (2S)-2-aminopropanoic Acid

These amino acids are primarily known for their roles in metabolic pathways but have also been explored for potential therapeutic applications:

- Metabolic Role : Both amino acids are intermediates in metabolic pathways that may influence cellular growth and repair mechanisms.

- Research Implications : Their structural modifications may yield new compounds with enhanced biological activities against various diseases.

(2S)-2,6-diaminohexanoic Acid

This compound is being investigated for its antimicrobial properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this amino acid exhibit activity against multidrug-resistant bacterial strains .

- Potential Applications : Its unique structure may provide a scaffold for developing new antimicrobial agents targeting resistant pathogens.

Comparative Summary Table

Case Study 1: Wound Care with Acetic Acid

A clinical study assessed the effectiveness of acetic acid in treating burn wounds infected with Pseudomonas aeruginosa. Results indicated that application of 3% acetic acid significantly reduced bacterial counts within 30 minutes, highlighting its rapid action against biofilm-producing pathogens .

Case Study 2: Antioxidant Potential of Amino Acids

Research on derivatives of (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid revealed promising results in terms of antioxidant capacity. These compounds not only reduced oxidative stress markers but also showed selective cytotoxicity towards cancer cells without harming normal cells .

Propriétés

IUPAC Name |

acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEAIOHRHQGZPC-KIWGSFCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163637 | |

| Record name | Glatiramer acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147245-92-9 | |

| Record name | Glatiramer acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147245-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glatiramer acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine polyMer with L-GlutaMic Acid L-Lysine L-Tyrosine Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.